molecular formula C11H12BrN3O B2997665 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1592294-80-8

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No.: B2997665
CAS No.: 1592294-80-8
M. Wt: 282.141
InChI Key: ILRLBHFLVYGTMP-UHFFFAOYSA-N
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Description

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a chemical compound that features a bromophenyl group attached to a triazole ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Attachment of the Propanol Moiety: The final step involves the attachment of the propanol group to the triazole ring, which can be done through various organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-one.

    Reduction: Formation of 2-[1-(phenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)propan-2-ol: Similar structure but lacks the triazole ring.

    1-Bromo-2-phenyl-2-propanol: Similar structure but with different substitution patterns.

Uniqueness

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is unique due to the presence of both the bromophenyl group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-[1-(2-bromophenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRLBHFLVYGTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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